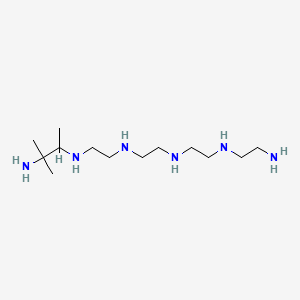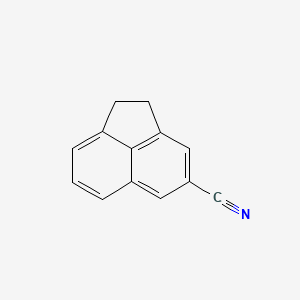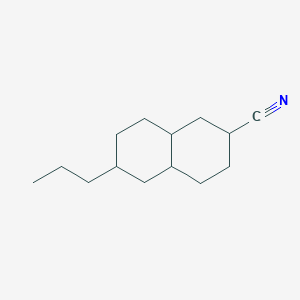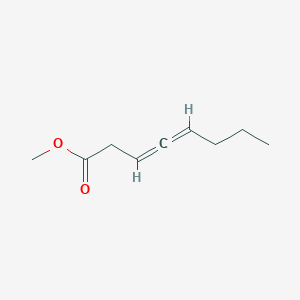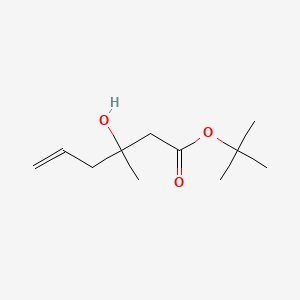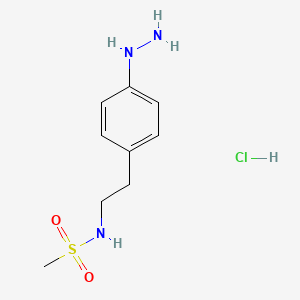
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C9H15N3O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonamide group and a hydrazinophenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with N-(2-(4-hydrazinophenyl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
Methanesulfonamide: Lacks the hydrazinophenyl group, resulting in different chemical properties.
N-(2-(4-Hydrazinophenyl)ethyl)amine: Lacks the methanesulfonamide group, affecting its reactivity and applications.
Sulfonamide derivatives: Share the sulfonamide group but differ in other substituents, leading to varied biological activities.
Uniqueness
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is unique due to the presence of both the methanesulfonamide and hydrazinophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
85455-74-9 |
|---|---|
分子式 |
C9H16ClN3O2S |
分子量 |
265.76 g/mol |
IUPAC名 |
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;/h2-5,11-12H,6-7,10H2,1H3;1H |
InChIキー |
KLFYKDYGGWCZIM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


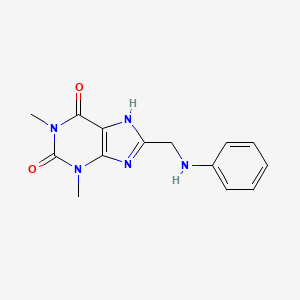
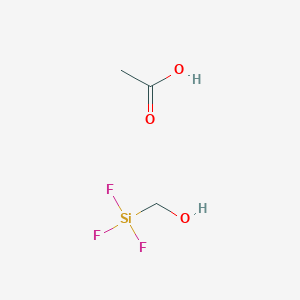

![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
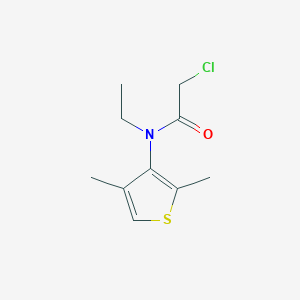
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

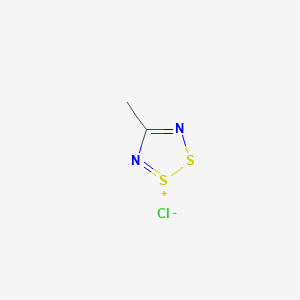
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
